molecular formula C17H20FNS B11073751 N-(4-fluorophenyl)adamantane-1-carbothioamide

N-(4-fluorophenyl)adamantane-1-carbothioamide

Cat. No.: B11073751
M. Wt: 289.4 g/mol
InChI Key: DQZNTZYXGAWSIB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)adamantane-1-carbothioamide is an organic compound that features a unique structure combining an adamantane core with a 4-fluorophenyl group and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)adamantane-1-carbothioamide typically involves the reaction of adamantane-1-carbohydrazide with 4-fluorobenzaldehyde. The reaction is carried out in ethanol under reflux conditions for about an hour . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)adamantane-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)adamantane-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)adamantane-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The fluorophenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)adamantane-1-carbothioamide
  • N-(4-bromophenyl)adamantane-1-carbothioamide
  • N-(4-methylphenyl)adamantane-1-carbothioamide

Uniqueness

N-(4-fluorophenyl)adamantane-1-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20FNS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-fluorophenyl)adamantane-1-carbothioamide

InChI

InChI=1S/C17H20FNS/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)

InChI Key

DQZNTZYXGAWSIB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=S)NC4=CC=C(C=C4)F

Origin of Product

United States

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